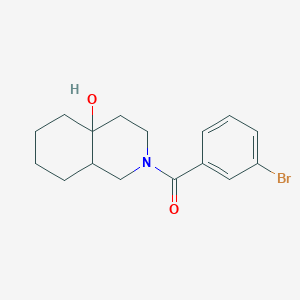
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone, also known as BRD-9424, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a role in the regulation of gene expression. By inhibiting BRD4, (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone prevents the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been found to have anti-inflammatory effects. It has been shown to inhibit the production of cytokines, which are proteins that play a role in the immune response. This suggests that (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone may have potential therapeutic applications in inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone in lab experiments is its specificity for BRD4. This makes it a useful tool for studying the role of BRD4 in cancer and other diseases. However, one limitation is that it is not yet clear whether (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has any off-target effects that could affect the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone. One area of interest is the development of combination therapies that include (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone and other anti-cancer drugs. Another area of interest is the investigation of the anti-inflammatory effects of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone in animal models of inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone in humans.
Conclusion
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone is a chemical compound with potential therapeutic applications in cancer treatment and inflammatory diseases. Its specificity for BRD4 makes it a useful tool for studying the role of this protein in disease. However, further research is needed to fully understand the biochemical and physiological effects of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone and its potential for clinical use.
Synthesemethoden
The synthesis of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone involves the reaction of 3-bromobenzaldehyde with octahydroisoquinoline in the presence of a base, followed by a reduction step using sodium borohydride. The final product is obtained through a cyclization reaction using trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone has been found to have potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, specifically in breast cancer and acute myeloid leukemia. Additionally, it has been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-14-6-3-4-12(10-14)15(19)18-9-8-16(20)7-2-1-5-13(16)11-18/h3-4,6,10,13,20H,1-2,5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMYYFNKNKBUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)C3=CC(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

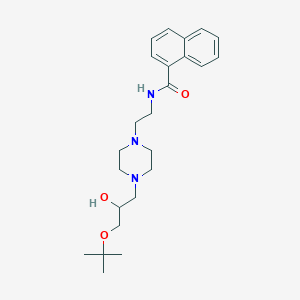

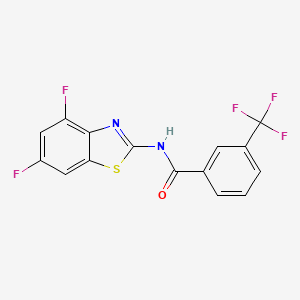
![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)
![5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2497936.png)
![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)
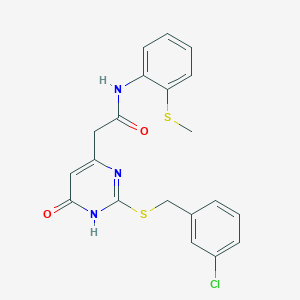
![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)
![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)

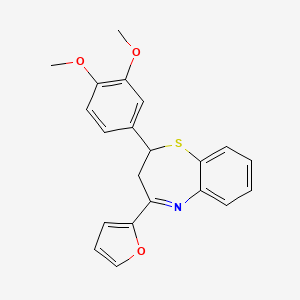
![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)